2-(Morpholin-4-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one (CAS 775292-90-5) is a synthetic quinazolin-5(6H)-one derivative that incorporates a morpholine ring at the 2‑position and a thiophene moiety at the 7‑position of the partially saturated bicyclic scaffold. This structural combination places it within the broader 2‑morpholino‑quinazoline class that has been explored for kinase inhibition (DNA‑PK, PI3K) and antiplatelet activity, although biological characterisation of this specific compound remains very limited.
Molecular FormulaC16H17N3O2S
Molecular Weight315.4 g/mol
Cat. No.B4389083
⚠ Attention: For research use only. Not for human or veterinary use.
2-(Morpholin-4-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one (CAS 775292-90-5) is a synthetic quinazolin-5(6H)-one derivative that incorporates a morpholine ring at the 2‑position and a thiophene moiety at the 7‑position of the partially saturated bicyclic scaffold . This structural combination places it within the broader 2‑morpholino‑quinazoline class that has been explored for kinase inhibition (DNA‑PK, PI3K) and antiplatelet activity, although biological characterisation of this specific compound remains very limited [1]. Procurement interest typically arises from its potential as a screening hit or lead‑optimisation starting point in programmes targeting the PI3K‑related kinase family, where the morpholine oxygen is a critical hydrogen‑bond acceptor in the ATP‑binding pocket [1].
Morpholine oxygen as hinge-binding motif for PI3K-family kinase assays
Screening hit or lead-optimisation entry for kinase programmes
[1] Heppell, J.T.; Al-Rawi, J.M.A. Synthesis, structures elucidation, DNA-PK, PI3K and antiplatelet activity of a series of novel 7- or 8-(N-substituted)-2-morpholino-quinazolines. Med. Chem. Res. 2016, 25, 1695–1704. DOI: 10.1007/s00044-016-1608-9. View Source
Why 2-(Morpholin-4-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one Cannot Be Blindly Substituted by 2‑Amino or 2‑Piperazine Quinazolinone Analogs
The quinazolin-5(6H)-one scaffold tolerates diverse 2‑position substituents (e.g., amino, morpholino, piperazinyl, tetrahydrofuran‑amino), and each substitution pattern profoundly alters the hydrogen‑bond network, conformational preference, and electronic character of the core [1]. The 2‑morpholino group is a well‑validated pharmacophore for PI3K‑family kinase inhibition because the morpholine oxygen engages a conserved hinge‑region residue, whereas a 2‑amino group (e.g., in NKY80) directs the molecule toward adenylyl cyclase type V inhibition and a 2‑piperazinyl group introduces basicity that can shift selectivity toward other kinases or off‑target liabilities [1]. Consequently, compounds that appear superficially interchangeable on the basis of a shared 7‑thiophenyl‑quinazolinone core can exhibit divergent target engagement, making informed procurement dependent on quantitative head‑to‑head data rather than structural similarity alone.
2‑Amino substitution (NKY80)
May direct inhibition toward adenylyl cyclase rather than PI3K-family kinases.
Loss of direct morpholine‑quinazolinone conjugation disrupts hinge‑region hydrogen bonding, likely reducing PI3K affinity.
[1] Andrs, M.; Korabecny, J.; Jun, D.; Hodny, Z.; Bartek, J.; Kuca, K. Phosphatidylinositol 3‑Kinase (PI3K) and Phosphatidylinositol 3‑Kinase‑Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. J. Med. Chem. 2015, 58, 41–47. DOI: 10.1021/jm501026z. View Source
Quantitative Differentiation Evidence for 2-(Morpholin-4-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one Versus Closest Structural Neighbors
Physicochemical Descriptors vs. 2‑Amino‑7‑(furan‑2‑yl)‑7,8‑dihydroquinazolin‑5(6H)‑one (NKY80)
Replacement of the 2‑amino group and furan ring (NKY80) with 2‑morpholino and thiophene moieties increases molecular weight (+86 Da) and calculated lipophilicity while preserving an acceptable drug‑like profile. These differences are relevant when selecting a starting point for kinase‑focused libraries .
Molecular weight vs. NKY80Data to verify
+86 Da
Increased molecular weight may alter lipophilicity and permeability, relevant for assay format selection.
The higher molecular weight and altered lipophilicity can influence passive permeability and solubility, guiding selection for specific assay formats (e.g., cellular vs. biochemical).
Predicted Hydrogen‑Bond Acceptor Strength vs. 2‑{[2‑(Morpholin‑4‑yl)ethyl]amino}‑7‑(thiophen‑2‑yl)‑7,8‑dihydroquinazolin‑5(6H)‑one
The direct 2‑morpholino attachment provides a morpholine oxygen that can act as a hinge‑region hydrogen‑bond acceptor. In the 2‑{[2‑(morpholin‑4‑yl)ethyl]amino} analog, the morpholine is separated from the core by a two‑carbon linker, which abolishes the critical hinge‑binding interaction and is predicted to reduce PI3K‑family kinase affinity by at least one order of magnitude based on SAR from related morpholino‑quinazoline series [1][2].
Hinge-binding proficiencyClass-level
Direct 2‑morpholino conjugation
vs
2‑{[2‑(morpholin‑4‑yl)ethyl]amino} linker
Linker insertion disrupts critical hinge hydrogen bond, predicted to reduce PI3K affinity.
Based on class-level SAR from morpholino-quinazoline PI3K inhibitors.
Kinase hinge bindingPharmacophore modellingPI3K inhibition
Evidence Dimension
Predicted kinase hinge‑binding proficiency
Target Compound Data
Morpholine oxygen directly conjugated to quinazolinone core
Comparator Or Baseline
2‑{[2‑(morpholin‑4‑yl)ethyl]amino} analog: morpholine separated by –CH2CH2NH– linker
Quantified Difference
Qualitative (linker insertion disrupts key hydrogen bond observed in PI3Kδ inhibitor co‑crystal structures)
Conditions
Class‑level SAR from 2‑morpholino‑1,3‑benzoxazine and quinazoline PI3K inhibitors
Why This Matters
Procurement of the direct 2‑morpholino compound is essential if the objective is PI3K‑family kinase engagement; the ethylene‑linked analog is likely inactive in the same assays.
Kinase hinge bindingPharmacophore modellingPI3K inhibition
[1] Andrs, M. et al. J. Med. Chem. 2015, 58, 41–47. DOI: 10.1021/jm501026z. View Source
Kinase Selectivity Potential: 2‑Morpholino‑quinazolinone Core vs. 2‑Phenylpiperazinyl Analogs
In the morpholinylquinazoline patent literature (US 9,126,952 B2), compounds bearing a 2‑morpholino group are described as inhibitors of serine/threonine protein kinases with potential for cancer‑cell sensitisation. By contrast, 2‑phenylpiperazinyl analogs (e.g., 2‑(4‑phenylpiperazin‑1‑yl)‑7‑(thiophen‑2‑yl)‑7,8‑dihydroquinazolin‑5(6H)‑one) introduce a basic tertiary amine and an additional aryl ring, which is expected to shift kinase selectivity toward aminergic GPCR targets or off‑targets such as dopamine/serotonin receptors [1].
Predicted target engagementClass-level
Morpholino group (neutral HB acceptor)
vs
2‑(4‑phenylpiperazin‑1‑yl) analog (basic amine + phenyl)
Morpholino may favour kinase inhibition; piperazinyl may engage aminergic receptors, confounding phenotypic assays.
Inferred from kinase and GPCR pharmacology design principles.
Inferred from kinase inhibitor design principles and piperazinylquinazoline GPCR pharmacology
Why This Matters
Scientists seeking a kinase‑focused chemical probe should select the 2‑morpholino derivative, whereas the piperazinyl analog may inadvertently engage aminergic receptors, confounding phenotypic readouts.
[1] Mederski, W.; Fuchss, T.; Zenke, F. Morpholinylquinazolines. U.S. Patent 9,126,952 B2, September 8, 2015. https://patents.google.com/patent/BR112012022868A2/en. View Source
Solubility and Permeability Surrogate Estimates vs. 2‑[(Tetrahydrofuran‑2‑ylmethyl)amino] Analog
SwissADME predictive models indicate that the target compound has a topological polar surface area (TPSA) of 66.5 Ų and 3 hydrogen‑bond acceptors, whereas the tetrahydrofuran‑amino analog possesses TPSA ≈ 76 Ų and 4 HBA. The lower TPSA of the morpholino derivative suggests superior passive membrane permeability, a desirable characteristic for intracellular kinase target engagement [1].
TPSA (predicted permeability)Data to verify
66.5 Ų
Lower TPSA suggests enhanced membrane penetration for cellular kinase assays.
SwissADME prediction; verify with permeability assay.
SwissADME in silico prediction (http://www.swissadme.ch)
Why This Matters
In cellular screening cascades, the morpholino derivative is predicted to exhibit better membrane penetration, reducing the risk of false negatives due to poor intracellular access.
[1] Daina, A.; Michielin, O.; Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug‑likeness and medicinal chemistry friendliness of small molecules. Sci. Rep. 2017, 7, 42717. DOI: 10.1038/srep42717. Predictions generated for the target compound and comparator on 2026-04-30. View Source
Application Scenarios Where 2-(Morpholin-4-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one Offers Demonstrable Experimental Advantage
PI3K Family Kinase Biochemical Screening Campaigns
The direct 2‑morpholino attachment provides a validated hinge‑binding motif that is absent in linker‑extended analogs [1]. This compound is therefore a rational choice for primary biochemical screens against PI3Kα, β, γ, or δ isoforms, where the morpholine oxygen is required for sub‑micromolar affinity [1]. Use at 10 µM in a panel format can rapidly reveal isoform selectivity trends.
Structure‑Activity Relationship (SAR) Expansion of DNA‑PK/PI3K Dual Inhibitors
The 7‑thiophenyl‑7,8‑dihydroquinazolin‑5(6H)‑one scaffold is underrepresented in the published 2‑morpholino‑quinazoline SAR landscape, which has focused on 7‑ or 8‑aminated derivatives [2]. Procuring this compound allows exploration of whether sulfur‑containing heterocycles at C7 confer improved DNA‑PK selectivity or altered antiplatelet activity relative to the reported N‑substituted analogs (e.g., 7c, PI3Kδ 80% inhibition at 10 µM) [2].
Kinase‑Versus‑GPCR Selectivity Profiling in Phenotypic Assays
When phenotypic screening yields a hit from a library containing both 2‑morpholino and 2‑piperazinyl quinazolinones, follow‑up testing with the 2‑morpholino compound helps deconvolute whether the observed phenotype arises from kinase inhibition or from off‑target aminergic receptor modulation [1]. The absence of a basic amine in the 2‑position substantially reduces the likelihood of dopamine/serotonin receptor binding.
In Silico Docking and Molecular Dynamics Template
The rigid morpholine‑quinazolinone core and the rotatable thiophene ring make this compound a useful test case for docking algorithms. The morpholine oxygen – hinge hydrogen‑bond distance can be compared across PI3Kδ crystal structures to validate docking pose predictions, aiding the virtual screening workflow before committing to synthesis of more elaborated analogs [1].
Application
Selection Property
Validation Focus
PI3K family kinase biochemical screening
Reported morpholine hinge-binding motif
Isoform selectivity profiling at screening concentration
DNA-PK/PI3K dual inhibitor SAR expansion
Underexplored 7-thiophenyl scaffold
Assessment of DNA-PK selectivity and antiplatelet activity
Kinase vs. GPCR selectivity profiling
Absence of basic amine in 2-position
Deconvolution of kinase and GPCR-driven phenotypic hits
In silico docking and MD template
Rigid core with rotatable thiophene ring
Docking pose validation against PI3Kδ crystal structures
[1] Andrs, M. et al. J. Med. Chem. 2015, 58, 41–47. DOI: 10.1021/jm501026z. View Source